molecular formula C9H8N4O2 B6175685 9-cyclopropyl-9H-purine-6-carboxylic acid CAS No. 2648961-59-3

9-cyclopropyl-9H-purine-6-carboxylic acid

Cat. No.: B6175685
CAS No.: 2648961-59-3
M. Wt: 204.2
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Description

9-Cyclopropyl-9H-purine-6-carboxylic acid is a heterocyclic compound that belongs to the purine family This compound is characterized by the presence of a cyclopropyl group attached to the ninth position of the purine ring and a carboxylic acid group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-cyclopropyl-9H-purine-6-carboxylic acid typically involves the cyclopropylation of a purine derivative followed by carboxylation. One common method includes the reaction of a purine precursor with cyclopropyl bromide in the presence of a base such as potassium carbonate. The resulting cyclopropylated purine is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl group or the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of purine derivatives with oxidized functional groups.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted purine derivatives with new functional groups.

Scientific Research Applications

9-Cyclopropyl-9H-purine-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex purine derivatives.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand for purine receptors.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-9H-purine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group and the carboxylic acid moiety play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s unique structure allows it to fit into the active sites of enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

  • 9-Methyl-9H-purine-6-carboxylic acid
  • 9-Ethyl-9H-purine-6-carboxylic acid
  • 9-Propyl-9H-purine-6-carboxylic acid

Comparison: Compared to its similar compounds, 9-cyclopropyl-9H-purine-6-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can result in different biological activities and reactivity profiles, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

2648961-59-3

Molecular Formula

C9H8N4O2

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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